molecular formula C16H19NO2 B11718445 4-[2-(Naphthalen-2-yloxy)ethyl]morpholine

4-[2-(Naphthalen-2-yloxy)ethyl]morpholine

Cat. No.: B11718445
M. Wt: 257.33 g/mol
InChI Key: WLSIZVIXABCINF-UHFFFAOYSA-N
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Description

4-[2-(Naphthalen-2-yloxy)ethyl]morpholine is a chemical compound of significant interest in medicinal chemistry, particularly in the development of therapeutics for the central nervous system (CNS). The compound features a naphthalene group linked to a morpholine ring via an ethoxy spacer, a structural motif recognized for its value in optimizing drug-like properties. The morpholine ring is a key feature in many CNS-active compounds because it possesses a well-balanced lipophilic–hydrophilic profile. Its weak basicity provides a pKa value similar to blood pH, which can enhance solubility and, crucially, improve brain permeability by promoting passive diffusion across the blood-brain barrier (BBB) . Furthermore, the oxygen atom in the morpholine ring can act as a hydrogen bond acceptor, potentially enabling interactions with biological targets, while the ring itself can participate in hydrophobic interactions . Researchers can apply this compound as a building block or precursor in the synthesis of more complex molecules targeting neurological pathways. Notably, the N-morpholinoethyl moiety, when combined with aromatic systems like naphthalene, has been identified in pharmacophores designed to modulate receptors such as the sigma receptors (σ1R and σ2R), which are implicated in mood disorders, pain management, and neurodegenerative diseases . As a high-purity reagent, it is suitable for hit-to-lead optimization and investigating structure-activity relationships. This product is offered For Research Use Only and is not approved for human use. Researchers should handle this material with appropriate care in a controlled laboratory environment. For specific handling and storage information, please refer to the safety data sheet.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C16H19NO2

Molecular Weight

257.33 g/mol

IUPAC Name

4-(2-naphthalen-2-yloxyethyl)morpholine

InChI

InChI=1S/C16H19NO2/c1-2-4-15-13-16(6-5-14(15)3-1)19-12-9-17-7-10-18-11-8-17/h1-6,13H,7-12H2

InChI Key

WLSIZVIXABCINF-UHFFFAOYSA-N

Canonical SMILES

C1COCCN1CCOC2=CC3=CC=CC=C3C=C2

Origin of Product

United States

Advanced Synthetic Methodologies for 4 2 Naphthalen 2 Yloxy Ethyl Morpholine

Retrosynthetic Analysis and Strategic Disconnections

Retrosynthetic analysis is a technique used to plan the synthesis of a target molecule by breaking it down into simpler, commercially available starting materials. amazonaws.com For 4-[2-(naphthalen-2-yloxy)ethyl]morpholine, the primary disconnection points are the C-N and C-O bonds of the morpholine (B109124) ring and the ether linkage.

A logical retrosynthetic strategy for this compound (I) involves two main disconnections:

C-N Bond Disconnection: This approach disconnects the morpholine nitrogen from the ethyl group, leading to morpholine (II) and a 2-(naphthalen-2-yloxy)ethyl halide or sulfonate (III) as synthons. This is a common and effective strategy for the synthesis of N-substituted morpholines.

C-O Ether Bond Disconnection: This strategy breaks the ether bond, leading to 2-naphthol (B1666908) (IV) and 4-(2-hydroxyethyl)morpholine (V) or a suitable derivative. This is also a viable pathway, often employed in the synthesis of aryl ethers.

A third, less common, disconnection could involve the construction of the morpholine ring itself during the synthesis. However, the first two approaches are generally more convergent and utilize readily available starting materials.

Table 1: Key Precursors in the Synthesis of this compound

Precursor NameChemical StructureRole in Synthesis
2-NaphtholC10H8OProvides the naphthalen-2-yloxy moiety.
MorpholineC4H9NOServes as the core heterocyclic structure.
2-(Morpholin-4-yl)ethanolC6H13NO2A key intermediate combining the morpholine and ethyl alcohol fragments.
2-(Naphthalen-2-yloxy)acetaldehydeC12H10O2An intermediate for reductive amination pathways.
2-Chloro-N-(2-hydroxyethyl)-N-(naphthalen-2-yl)acetamideC14H14ClNO2A precursor for intramolecular cyclization to form the morpholine ring.

Optimized Reaction Pathways and Process Chemistry Innovations

Several optimized pathways have been developed for the synthesis of morpholine derivatives, which can be adapted for this compound. A common approach involves the reaction of a 1,2-amino alcohol with an annulating agent. chemrxiv.org For instance, the reaction of 2-aminoethanol derivatives with reagents like chloroacetyl chloride, followed by reduction, is a well-established method for constructing the morpholine ring. chemrxiv.org

Innovations in process chemistry focus on improving yield, purity, and scalability while reducing costs and environmental impact. For the synthesis of this compound, this could involve one-pot procedures that combine multiple reaction steps, minimizing intermediate isolation and purification. researchgate.net

Green chemistry principles are increasingly being applied to the synthesis of pharmaceuticals and fine chemicals to minimize environmental impact. nih.gov For the synthesis of this compound, several green strategies can be employed:

Use of Greener Solvents: Replacing hazardous solvents like chlorinated hydrocarbons with more benign alternatives such as water, ethanol, or supercritical fluids. nih.gov N-formylmorpholine has also been explored as a green solvent in organic synthesis. ajgreenchem.com

Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product. nih.gov This can be achieved through addition reactions and catalytic processes.

Catalysis: Utilizing catalytic reagents in place of stoichiometric ones to reduce waste and improve reaction efficiency. nih.gov

Energy Efficiency: Conducting reactions at ambient temperature and pressure whenever possible to reduce energy consumption. nih.gov

A recently developed green synthesis of morpholines involves the selective monoalkylation of 1,2-amino alcohols using ethylene (B1197577) sulfate (B86663) and potassium tert-butoxide. nih.govchemrxiv.org This method is a high-yielding, one or two-step, redox-neutral protocol that uses inexpensive reagents and has significant environmental and safety benefits over traditional methods. nih.govchemrxiv.org

Catalytic systems play a crucial role in modern organic synthesis by enabling efficient and selective transformations. In the context of synthesizing this compound, various catalytic approaches can be envisioned:

Palladium-Catalyzed Cross-Coupling: For the C-O ether bond formation, palladium catalysts can be used in Buchwald-Hartwig amination-type reactions to couple 2-naphthol with an appropriately substituted morpholine derivative.

Transition Metal-Catalyzed Cyclization: If constructing the morpholine ring, transition metal catalysts can facilitate intramolecular cyclization reactions. researchgate.net For example, a rhodium(II)-catalyzed decomposition of a diazo compound can lead to the formation of the morpholine ring. researchgate.net

Phase-Transfer Catalysis: This technique can be employed for the alkylation of 2-naphthol with a 2-haloethylmorpholine derivative, facilitating the reaction between two immiscible phases.

Table 2: Comparison of Catalytic Systems for Morpholine Synthesis

Catalytic SystemReaction TypeAdvantagesPotential Application for this compound
Palladium-based catalystsCross-couplingHigh efficiency, broad substrate scope.Formation of the naphthalen-2-yloxy ether linkage.
Rhodium(II) catalystsIntramolecular C-H insertionAccess to complex morpholine structures.Construction of a substituted morpholine ring.
Lewis Acids (e.g., BF3·OEt2)HydroalkoxylationMild reaction conditions.Intramolecular cyclization to form the morpholine ring. organic-chemistry.org
Gold/Silver/Platinum catalystsHydroamination/CyclizationHigh atom economy.Formation of the morpholine ring from an aminoalkyne precursor. researchgate.net

Emerging Synthetic Technologies Applied to this compound (e.g., Flow Chemistry, Photochemistry)

Emerging technologies are revolutionizing chemical synthesis by offering enhanced control, efficiency, and safety.

Flow Chemistry: This technique involves performing chemical reactions in a continuous flowing stream rather than in a batch reactor. wiley-vch.dejst.org.in Flow chemistry offers several advantages, including precise control over reaction parameters, improved heat and mass transfer, enhanced safety for hazardous reactions, and ease of scalability. wiley-vch.dejst.org.in A photocatalytic coupling of silicon amine protocol (SLAP) reagents and aldehydes under continuous flow conditions has been developed for the synthesis of substituted morpholines. researchgate.netorganic-chemistry.org This approach could be adapted for the synthesis of this compound, potentially leading to higher yields and purity.

Photochemistry: The use of light to initiate chemical reactions can provide access to unique reactivity and molecular complexity that is not achievable through thermal methods. nih.gov Photochemical reactions, such as [2+2] cycloadditions, can be used to construct complex molecular scaffolds that could serve as precursors to morpholine derivatives. nih.gov While direct photochemical synthesis of this compound is not widely reported, photochemistry could be employed in the synthesis of key intermediates. For instance, a photochemical acylation of a naphthoquinone derivative could be a key step in an alternative synthetic route. mdpi.com

Stereochemical Control and Regioselectivity in Analogous Syntheses of this compound Precursors

While this compound itself is achiral, the synthesis of its analogs or precursors may involve stereocenters where control of stereochemistry is crucial.

Stereochemical Control: In the synthesis of chiral morpholine derivatives, stereochemical control can be achieved through various strategies. One common method is the use of chiral starting materials, such as enantiomerically pure amino alcohols. banglajol.info Asymmetric catalysis, employing chiral catalysts or ligands, can also be used to induce enantioselectivity in key bond-forming reactions. For example, the Sharpless asymmetric epoxidation can be used to create chiral epoxide intermediates that can be converted to chiral morpholines. beilstein-journals.org

Regioselectivity: Regioselectivity refers to the control of the position at which a chemical bond is formed. In the synthesis of substituted morpholines, regioselectivity is important when multiple reactive sites are present in the starting materials. For instance, in the alkylation of a substituted 2-naphthol, the reaction must be directed to the hydroxyl group and not the aromatic ring. The choice of base and reaction conditions can significantly influence the regiochemical outcome. Similarly, in the cyclization to form the morpholine ring, the reaction must be controlled to favor the formation of the desired six-membered ring over other possible ring sizes. Lewis acid-catalyzed halo-etherification processes have been shown to proceed with exceptional regioselectivity in the synthesis of morpholines. nih.gov

Molecular Structure and Conformation Studies of 4 2 Naphthalen 2 Yloxy Ethyl Morpholine

Advanced Spectroscopic Characterization Techniques

Advanced spectroscopic techniques are indispensable for the detailed structural elucidation of organic molecules. For 4-[2-(Naphthalen-2-yloxy)ethyl]morpholine, a combination of Nuclear Magnetic Resonance (NMR) spectroscopy, vibrational spectroscopy (Infrared and Raman), and mass spectrometry would be required for a thorough characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational Analysis

While specific NMR data for this compound are not available, predictions can be made based on the analysis of its constituent moieties: the naphthalene (B1677914) ring system, the ethyl bridge, and the morpholine (B109124) ring.

¹H NMR: The proton NMR spectrum would be expected to show distinct signals for the aromatic protons of the naphthalene ring, the methylene (B1212753) protons of the ethyl bridge, and the methylene protons of the morpholine ring. The chemical shifts and coupling patterns of the ethyl bridge protons could provide initial insights into the rotational freedom and preferred conformations around the C-O and C-N bonds.

Without experimental data, a hypothetical table of expected ¹H and ¹³C NMR chemical shifts is not scientifically rigorous.

Vibrational Spectroscopy (IR, Raman) for Functional Group and Bond Analysis

Vibrational spectroscopy provides valuable information about the functional groups and bonding within a molecule.

Infrared (IR) Spectroscopy: The IR spectrum of this compound would be expected to exhibit characteristic absorption bands. Key expected vibrations would include C-H stretching from the aromatic naphthalene and aliphatic morpholine and ethyl groups, C-O-C stretching from the ether linkage and the morpholine ring, and C-N stretching from the morpholine ring.

Raman Spectroscopy: Raman spectroscopy would provide complementary information, particularly for the non-polar bonds and the aromatic system. The naphthalene ring should give rise to strong Raman signals.

A detailed assignment of vibrational modes would require either experimental spectra or computational frequency analysis, which are currently unavailable.

Table of Expected Vibrational Modes:

Functional GroupVibrational ModeExpected Wavenumber Range (cm⁻¹)
Naphthalene C-HAromatic C-H Stretch3100-3000
Morpholine/Ethyl C-HAliphatic C-H Stretch3000-2850
C-O-C (ether)Asymmetric Stretch1275-1200
C-O-C (ether)Symmetric Stretch1150-1085
C-N (morpholine)Stretch1250-1020
Naphthalene C=CAromatic Ring Stretch1600-1450

Mass Spectrometry for Fragmentation Pattern Elucidation and Structural Confirmation

Mass spectrometry is a powerful tool for determining the molecular weight and obtaining structural information through fragmentation analysis. The electron ionization (EI) mass spectrum of this compound would be expected to show a molecular ion peak corresponding to its exact mass. The fragmentation pattern would likely involve cleavage of the bonds in the ethyl bridge, leading to characteristic fragment ions.

Plausible Fragmentation Pathways:

Cleavage of the C-C bond in the ethyl bridge.

Cleavage of the C-O ether bond, leading to a naphthalenoxy radical or cation.

Cleavage of the C-N bond, leading to a morpholinomethyl cation.

Fragmentation of the morpholine ring.

A precise elucidation of the fragmentation pattern would necessitate an experimental mass spectrum.

X-ray Crystallography of this compound and its Co-crystals

Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms in a solid-state. A search of crystallographic databases reveals no published crystal structures for this compound or any of its co-crystals.

An X-ray crystallographic study would provide invaluable information on:

The precise bond lengths and angles of the entire molecule.

The conformation of the morpholine ring (typically a chair conformation).

The dihedral angles defining the orientation of the naphthalene ring relative to the ethylmorpholine moiety.

The intermolecular interactions, such as hydrogen bonds and van der Waals forces, that govern the crystal packing.

Information on co-crystals would be contingent on the successful formation and crystallographic analysis of such multi-component systems.

Electron Diffraction and Gas-Phase Structural Analysis

Gas-phase electron diffraction (GED) is a powerful technique for determining the molecular structure of volatile compounds in the absence of crystal packing forces. This method could provide insights into the intrinsic conformational preferences of an isolated this compound molecule.

A GED study would be able to determine the key geometrical parameters in the gas phase, allowing for a comparison with any future solid-state or solution-phase data. This would help to understand the influence of intermolecular forces on the molecular conformation. However, no gas-phase structural analysis of this specific compound has been reported in the literature.

Computational and Theoretical Investigations of 4 2 Naphthalen 2 Yloxy Ethyl Morpholine

Molecular Dynamics Simulations

While quantum chemical calculations provide insights into the static properties of a single molecule, Molecular Dynamics (MD) simulations are used to study the dynamic behavior of a molecule and its interactions with its environment over time.

The flexible ethyl linker in 4-[2-(Naphthalen-2-yloxy)ethyl]morpholine allows it to adopt a wide range of conformations. MD simulations can explore these different spatial arrangements by solving Newton's equations of motion for the atoms in the molecule. nih.gov This process, known as conformational sampling, helps to identify the most stable and frequently occurring conformations.

The morpholine (B109124) ring itself typically exists in a stable chair conformation, but it can "flip" between different chair forms. researchgate.net The orientation of the ethylnaphthalene group relative to the morpholine ring is governed by the rotation around several single bonds. The results of an MD simulation can be used to construct a potential energy surface (PES), or energetic landscape, which maps the relative energy of different conformations. nih.gov Peaks on this landscape represent high-energy, unstable states, while valleys correspond to low-energy, stable or metastable conformers.

Dihedral AngleDescriptionEnergetically Favorable Conformations
O(naphthyl)-C-C-N(morpholine) Rotation around the central ethyl bondTypically gauche and anti conformations are low in energy.
C-O-C-C (ether linkage) Rotation around the ether bondInfluences the orientation of the naphthalene (B1677914) ring.
C-N-C-C (morpholine ring) Internal ring torsionsDefines the chair, boat, or twist-boat conformation of the morpholine ring.

Note: This table represents a conceptual framework for the conformational analysis of this compound.

The surrounding environment, particularly the solvent, can significantly influence the conformational preferences of a molecule. MD simulations are ideal for studying these solvent effects by including explicit solvent molecules (e.g., a box of water molecules) or by using an implicit solvent model that represents the solvent as a continuous medium.

For this compound, the solvent can affect its conformation in several ways:

Polar Solvents (e.g., water, ethanol): These solvents can form hydrogen bonds with the oxygen and nitrogen atoms of the morpholine ring and the ether oxygen. These interactions can stabilize more extended, "open" conformations of the molecule. Studies on morpholine complexes have shown that solute-solvent interactions can cause spectral shifts, indicating stabilization of different electronic states depending on solvent polarity. researchgate.net

Nonpolar Solvents (e.g., hexane, chloroform): In these environments, intramolecular interactions may become more dominant. The molecule might adopt more compact, folded conformations to minimize unfavorable interactions with the solvent. The hydrophobic naphthalene ring's interaction with water is a key factor, and simulations of hydrated naphthalene show that water molecules tend to interact with each other more strongly than with the aromatic surface. nih.gov

MD simulations can quantify these effects by calculating the free energy of different conformations in various solvents, providing a clear picture of how the energetic landscape is altered by the environment.

Molecular Docking and Ligand-Protein Interaction Modeling (Theoretical Aspects)

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when it binds to a target protein or receptor. nih.gov This method is crucial in drug discovery and molecular biology for understanding potential biological activity. For this compound, docking studies can hypothesize its interaction with various protein targets.

The process involves two main steps:

Sampling: The algorithm explores a vast number of possible binding poses of the ligand within the protein's active site. This includes translating and rotating the ligand and allowing its flexible bonds to rotate.

Scoring: Each generated pose is evaluated using a scoring function, which estimates the binding affinity (typically in kcal/mol). A more negative score indicates a more favorable binding interaction.

The scoring function approximates the free energy of binding by considering various types of interactions between the ligand and the protein. nih.govnih.gov

Interaction TypeDescriptionPotential Role for this compound
Hydrogen Bonding Interaction between a hydrogen bond donor (e.g., protein -NH, -OH) and an acceptor.The morpholine nitrogen and oxygen, and the ether oxygen can act as hydrogen bond acceptors with protein residues.
Hydrophobic Interactions Favorable interactions between nonpolar groups (e.g., aromatic rings, alkyl chains).The large, nonpolar naphthalene ring can form significant hydrophobic interactions with nonpolar pockets in a protein's active site.
Van der Waals Forces Weak, short-range attractive forces due to fluctuating electron densities.These forces contribute to the overall shape complementarity and binding energy between the ligand and the protein.
Electrostatic Interactions Attractive or repulsive forces between charged or polar groups.The partial charges on the morpholine and ether moieties will interact with the electrostatic field of the protein's active site.

The results of a docking simulation provide a predicted binding pose and a binding affinity score. This information can be used to generate hypotheses about the mechanism of action, identify key interacting amino acid residues, and guide the design of new molecules with improved binding properties. mdpi.com

QSAR (Quantitative Structure-Activity Relationship) Modeling Methodologies

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational methodology used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. These models are instrumental in predicting the activity of novel molecules, thereby guiding drug design and reducing the need for extensive synthesis and biological testing. For derivatives of this compound, various QSAR modeling methodologies can be employed to elucidate the structural requirements for their biological activities.

The development of a robust QSAR model involves several key steps, beginning with the creation of a dataset of molecules with known activities. Molecular descriptors, which are numerical representations of molecular properties, are then calculated. These descriptors can be categorized into several types, including constitutional, topological, geometrical, electrostatic, and quantum-chemical descriptors. Statistical methods are subsequently used to develop a mathematical equation that correlates these descriptors with the biological activity of the compounds.

For morpholine-containing compounds and related structures, both 2D-QSAR and 3D-QSAR approaches have been utilized. In 2D-QSAR, the descriptors are derived from the two-dimensional representation of the molecules. In contrast, 3D-QSAR methods, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Shape Indices Analysis (CoMSIA), consider the three-dimensional properties of the molecules, providing insights into the steric and electrostatic field requirements for optimal interaction with a biological target. nih.gov

A typical QSAR study on morpholine derivatives might involve the following steps:

Dataset Selection: A series of chemically related compounds with a range of biological activities is selected.

Molecular Modeling and Alignment: The 3D structures of the molecules are generated and aligned based on a common scaffold. This alignment is a critical step in 3D-QSAR as it determines the quality of the resulting model. nih.gov

Descriptor Calculation: A wide array of molecular descriptors is calculated for each molecule in the dataset.

Model Development: Statistical techniques such as Multiple Linear Regression (MLR), Partial Least Squares (PLS), or Artificial Neural Networks (ANN) are used to build the QSAR model. brieflands.com

Model Validation: The predictive power of the developed model is rigorously assessed using internal and external validation techniques. nih.gov

The statistical quality of a QSAR model is evaluated using several parameters, as illustrated in the table below, which shows typical validation metrics for QSAR models of related heterocyclic compounds.

Parameter Description Typical Value for a Good Model
Coefficient of determination, indicates the goodness of fit.> 0.6
Q² or R²cv Cross-validated correlation coefficient, indicates the predictive ability of the model.> 0.5
F-test A statistical test that assesses the overall significance of the regression model.High value
RMSE Root Mean Square Error, measures the differences between values predicted by a model and the values observed.Low value

This table is interactive. You can sort and filter the data.

For instance, in a 3D-QSAR study on indole (B1671886) derivatives incorporating a morpholine moiety, CoMFA and CoMSIA models were developed. The statistical results of such a study might look like the following: nih.gov

Model r²_ncv
CoMFA0.6250.967
CoMSIA0.5230.959

This table is interactive. You can sort and filter the data.

These values indicate that the models have good internal predictive power (q²) and a high degree of correlation between the predicted and observed activities (r²_ncv). nih.gov The contour maps generated from such 3D-QSAR models can provide a visual representation of the regions around the molecule where steric bulk, positive or negative electrostatic potential, hydrophobicity, and hydrogen bond donor/acceptor properties are favorable or unfavorable for activity. This information is invaluable for the rational design of new, more potent derivatives of this compound.

Mechanistic Insights into the Reactivity of 4 2 Naphthalen 2 Yloxy Ethyl Morpholine

Reaction Mechanism Elucidation via Kinetic and Spectroscopic Probes

Direct kinetic and spectroscopic studies on 4-[2-(Naphthalen-2-yloxy)ethyl]morpholine are not extensively available in the current body of scientific literature. However, insights into its potential reactivity can be inferred from studies on its constituent functional groups: the morpholine (B109124) ring and the naphthalenyloxy ether linkage.

The morpholine moiety is known to undergo reactions typical of secondary amines, but its reactivity is also influenced by the presence of the ether oxygen. Theoretical studies on the decomposition of morpholine suggest that it can undergo self-decomposition through intramolecular hydrogen shifts. nih.gov For this compound, the nitrogen atom of the morpholine ring is a likely site for protonation or nucleophilic attack. Spectroscopic analysis of related compounds, such as 4-ethylmorpholine, provides expected spectral regions for the vibrations of the morpholine ring, which would be useful in monitoring reactions. researchgate.net For instance, the C-N and C-O stretching vibrations in the morpholine ring are typically observed in the fingerprint region of the infrared spectrum.

The naphthalenyloxy group's reactivity is largely dictated by the aromatic naphthalene (B1677914) ring and the ether linkage. The naphthalene ring can undergo electrophilic substitution reactions, and its extended π-system can be probed using UV-Visible spectroscopy. Theoretical studies on the atmospheric oxidation of naphthalene initiated by hydroxyl radicals indicate that the reaction proceeds via OH addition to the aromatic ring, forming various oxygenated products. rsc.org This suggests that the naphthalene ring in this compound could be susceptible to oxidative degradation under certain conditions.

A hypothetical reaction pathway for this compound could involve the cleavage of the C-O ether bond, or reactions centered on the morpholine nitrogen. The kinetics of such reactions could be monitored by techniques such as NMR or UV-Vis spectroscopy, tracking the disappearance of the reactant and the appearance of products over time.

Table 1: Postulated Kinetic Parameters for Hypothetical Reactions of this compound based on Analogous Systems

Hypothetical ReactionAnalogous SystemPostulated Rate-Determining StepAnticipated Activation Energy (kcal/mol)
Oxidative Degradation of Naphthalene RingNaphthalene + OH radicalOH radical addition to the aromatic ringLow to moderate
N-dealkylation of Morpholine RingTertiary aminesOxidation of the nitrogen atomModerate
Ether CleavageAryl ethersProtonation of the ether oxygen followed by nucleophilic attackHigh (requires strong acid)

Investigation of Intermolecular Interactions and Self-Assembly Properties

The molecular structure of this compound, featuring both a large, hydrophobic naphthalene group and a more polar morpholine ring, suggests the potential for a variety of intermolecular interactions that could lead to self-assembly.

Crystallographic studies of compounds containing both naphthalene and morpholine moieties reveal the prevalence of non-covalent interactions. For instance, in the crystal structure of 2-(6-Methoxy-naphthalen-2-yl)-1-(morpholin-4-yl)propan-1-one, molecules are linked by C-H⋯π interactions. nih.gov Similarly, studies on other naphthalen-2-yloxy derivatives show the presence of hydrogen bonds and π-π stacking interactions that dictate the crystal packing. nih.gov It is therefore highly probable that this compound would exhibit similar intermolecular forces. The hydrogen atoms on the morpholine ring and the ethyl linker can act as weak hydrogen bond donors, interacting with the oxygen atoms of neighboring molecules. The electron-rich naphthalene ring is a prime candidate for π-π stacking and C-H⋯π interactions.

The amphiphilic nature of the molecule, with its distinct hydrophobic (naphthalene) and relatively hydrophilic (morpholine) parts, could also lead to self-assembly in solution. While direct evidence for this compound is lacking, the self-assembly of other morpholine derivatives has been observed. The balance between the hydrophobic and hydrophilic portions of the molecule would determine the critical micelle concentration and the morphology of the resulting aggregates.

Table 2: Plausible Intermolecular Interactions for this compound

Interaction TypeParticipating MoietiesAnticipated Significance in Solid StatePotential Role in Self-Assembly
π-π StackingNaphthalene ringsHighDriving force for aggregation
C-H⋯π InteractionsC-H bonds (morpholine, ethyl) and Naphthalene ringModerateDirectional control of assembly
Hydrogen Bonding (weak)C-H donors and O/N acceptors of morpholineModerateStabilization of aggregates
Van der Waals ForcesEntire moleculeHighOverall cohesion

Theoretical Studies on Reaction Pathways and Transition States

In the absence of direct experimental data, computational chemistry provides a powerful tool to predict the reactivity and reaction mechanisms of this compound. Density Functional Theory (DFT) calculations could be employed to model potential reaction pathways and identify the corresponding transition states.

By analogy with computational studies on morpholine, reaction pathways involving the morpholine ring can be investigated. For example, a mechanistic study on the decomposition of morpholine mapped out potential energy surfaces for its self-decomposition, identifying intramolecular hydrogen shifts as dominant pathways. nih.gov Similar calculations for this compound could elucidate the energetic barriers for reactions such as ring opening or reactions at the nitrogen center. Computational studies on other morpholine derivatives have also provided insights into their energetics and reactivity. researchgate.net

Theoretical investigations into the oxidation of naphthalene have detailed the reaction mechanism initiated by OH radicals, identifying the initial addition of the radical to the aromatic ring as a key step. rsc.org Applying these theoretical approaches to this compound would allow for the calculation of activation energies for various electrophilic attacks on the naphthalene ring, and could predict the regioselectivity of such reactions. The transition states for these hypothetical reactions could be located and their geometries and vibrational frequencies calculated to confirm them as true transition states.

Table 3: Hypothetical Computed Energetics for Reaction Pathways of this compound Based on Analogous Systems

Reaction PathwayComputational Method (Hypothetical)Calculated Activation Barrier (kcal/mol)Key Transition State Feature
Morpholine Ring OpeningDFT (e.g., B3LYP/6-31G)HighElongated C-N or C-O bond in the morpholine ring
Electrophilic Attack on Naphthalene Ring (e.g., Nitration)DFT (e.g., B3LYP/6-31G)ModerateFormation of a sigma complex (Wheland intermediate)
Hydrogen Abstraction from Ethyl LinkerDFT (e.g., B3LYP/6-31G*)HighPartial bond formation between abstracting radical and H

Structure Activity Relationship Sar and Structure Property Relationship Spr Studies of 4 2 Naphthalen 2 Yloxy Ethyl Morpholine Derivatives

Design Principles for Analogues and Derivatives of 4-[2-(Naphthalen-2-yloxy)ethyl]morpholine

In the absence of specific studies on this compound, design principles for its analogues would hypothetically be guided by established medicinal chemistry strategies. The core structure presents several opportunities for modification:

The Naphthalene (B1677914) Ring: Substituents could be introduced at various positions to modulate lipophilicity, electronic properties, and steric bulk. For instance, introducing electron-donating or electron-withdrawing groups could influence the compound's interaction with biological targets.

The Morpholine (B109124) Ring: While the morpholine ring itself is often favored in medicinal chemistry for its physicochemical properties, modifications such as substitution on the ring could be explored to fine-tune solubility and metabolic stability.

Synthetic Strategies for Systematically Modified Analogues

General synthetic routes for related aryloxy ethyl morpholine derivatives can be proposed. A common approach involves the Williamson ether synthesis, where 2-naphthol (B1666908) is reacted with a suitably activated 2-(morpholino)ethyl halide or tosylate.

To generate a library of analogues for SAR studies, the following systematic modifications could be envisioned:

Variation of the Naphthol Component: A range of substituted 2-naphthols could be used as starting materials to introduce diversity on the naphthalene ring.

Modification of the Linker: Different haloalkoxy intermediates could be employed to vary the length and composition of the linker between the naphthalene and morpholine moieties.

Derivatization of the Morpholine: While synthetically more challenging, modifications to the morpholine ring could be achieved through multi-step sequences starting from different amino alcohol precursors.

One notable synthetic methodology for a related compound involves a Betti-type reaction, which has been used to synthesize 1-((4-bromophenyl)(morpholino)methyl)naphthalen-2-ol. This suggests that multicomponent reactions could also be a viable strategy for generating structural diversity.

Analysis of Structural Modulations on Molecular Interactions (In Vitro and Theoretical)

A comprehensive analysis of how structural changes to this compound affect its molecular interactions is not possible without experimental data. Such a study would typically involve:

In Vitro Assays: A series of synthesized analogues would be tested in relevant biological assays to determine their potency, selectivity, and mechanism of action. This would generate the data necessary to establish a quantitative SAR.

Theoretical Studies: Computational methods such as molecular docking and molecular dynamics simulations could be used to model the binding of these compounds to a putative biological target. These studies would help to rationalize the observed SAR and guide the design of new, more potent analogues.

Without published research containing this type of data, any discussion of molecular interactions remains speculative.

Fragment-Based Approaches in the Design of Related Chemical Entities

Fragment-based drug design (FBDD) is a powerful strategy for the development of novel therapeutic agents. In the context of this compound, one could retrospectively dissect the molecule into its constituent fragments:

Naphthalene-2-yloxy fragment: This fragment could be screened for its ability to bind to a target of interest.

Morpholinoethyl fragment: This fragment could also be evaluated for its binding properties.

If either of these fragments showed promising binding, they could be grown or linked with other fragments to reconstruct a lead compound. However, there is no publicly available evidence to suggest that this compound itself was developed through a fragment-based approach.

Pharmacological Target Engagement and Molecular Interaction Studies of 4 2 Naphthalen 2 Yloxy Ethyl Morpholine in Vitro and Theoretical

Receptor Binding Affinity Profiling in Cellular and Subcellular Systems (In Vitro)

No data from in vitro receptor binding assays for 4-[2-(Naphthalen-2-yloxy)ethyl]morpholine are available in the scientific literature.

Enzyme Inhibition/Activation Studies (In Vitro)

There are no published studies detailing the effects of this compound on enzyme activity or providing inhibition/activation constants.

Ion Channel Modulation Assays (In Vitro)

Information regarding the modulatory effects of this compound on any ion channels has not been reported.

Protein-Ligand Interaction Characterization using Biophysical Techniques (e.g., SPR, ITC)

No biophysical studies using methods such as Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) have been published to characterize the interaction of this compound with any protein target.

Computational Predictions of Target Selectivity and Polypharmacology

There are no available in silico or computational studies that predict the target selectivity or polypharmacology profile of this compound.

Preclinical Biological Evaluation of 4 2 Naphthalen 2 Yloxy Ethyl Morpholine Non Human in Vitro and in Vivo Systems

Cell-Based Assays for Target Validation and Pathway Analysis (In Vitro)

In the realm of preclinical research, cell-based assays serve as a fundamental tool for the initial characterization of a compound's biological activity. These in vitro models provide a controlled environment to investigate the molecular mechanisms of action, identify potential cellular targets, and analyze the downstream signaling pathways affected by the compound. For 4-[2-(Naphthalen-2-yloxy)ethyl]morpholine, a series of cell-based assays would be essential to validate its presumed targets and understand its impact on cellular function.

A typical approach would involve screening the compound against a panel of cell lines, including those relevant to specific diseases. For instance, if the compound is hypothesized to have anti-cancer properties, it would be tested against various cancer cell lines. Techniques such as high-throughput screening could be employed to assess the compound's effect on cell viability, proliferation, and apoptosis. Further mechanistic studies would then be conducted to pinpoint the specific proteins or pathways with which the compound interacts. This could involve target-based assays, where the compound's activity against a purified enzyme or receptor is measured, or phenotypic assays that assess broader cellular changes.

Ex Vivo Tissue Studies to Elucidate Biological Effects

Following initial in vitro characterization, ex vivo tissue studies offer a more complex and physiologically relevant system to evaluate a compound's biological effects. These studies utilize tissues or organs isolated from an organism, which are then maintained in a viable state in an artificial environment. This methodology bridges the gap between in vitro cell culture and in vivo animal models, allowing for the examination of the compound's effects on intact tissue architecture and cellular heterogeneity.

For this compound, ex vivo studies could involve the use of tissue preparations from various organs, depending on the anticipated therapeutic application. For example, if cardiovascular effects are expected, isolated heart or blood vessel preparations could be used to study the compound's impact on contractility, vasodilation, or electrophysiology. Similarly, if the compound is being investigated for its effects on the central nervous system, brain slice preparations could be utilized to assess its influence on neuronal excitability and synaptic transmission. These ex vivo models provide valuable data on the compound's tissue-specific effects and can help to predict its in vivo activity.

Animal Model Studies for In Vivo Efficacy and Pharmacodynamics (Excluding Safety/Toxicity and Human Data)

Animal models are indispensable in preclinical research for evaluating the in vivo efficacy and pharmacodynamics of a potential therapeutic agent. These models, which can range from rodents to larger mammals, are designed to mimic human diseases and physiological conditions, thereby providing a platform to assess the compound's therapeutic potential in a living organism. The following subsections detail the application of various animal models in the preclinical evaluation of this compound.

Behavioral Neuroscience Models

Behavioral neuroscience models are employed to investigate the effects of a compound on the central nervous system and behavior. These models are crucial for assessing the potential of a compound to treat neurological and psychiatric disorders. For this compound, a battery of behavioral tests could be conducted in rodents to evaluate its effects on anxiety, depression, cognition, and motor function. For example, the elevated plus-maze and open-field tests are commonly used to assess anxiety-like behavior, while the forced swim test and tail suspension test can provide insights into potential antidepressant effects. Cognitive function can be evaluated using tasks such as the Morris water maze or the novel object recognition test.

Cardiovascular Models

Cardiovascular models are utilized to study the effects of a compound on the heart and circulatory system. These models are essential for the development of drugs targeting cardiovascular diseases such as hypertension, heart failure, and arrhythmia. In the case of this compound, its cardiovascular effects could be investigated in animal models of these conditions. For instance, its impact on blood pressure could be assessed in spontaneously hypertensive rats. Effects on cardiac function could be studied in models of myocardial infarction or heart failure, where parameters such as left ventricular ejection fraction and cardiac output would be measured. Electrophysiological studies in animal models could also be performed to evaluate its potential anti-arrhythmic or pro-arrhythmic effects.

Metabolic Models

Metabolic models are used to investigate the effects of a compound on metabolic processes and diseases such as diabetes, obesity, and dyslipidemia. To evaluate the metabolic effects of this compound, studies could be conducted in animal models that exhibit these metabolic disorders. For example, its effect on glucose homeostasis and insulin (B600854) sensitivity could be assessed in diabetic mouse models, such as the db/db or ob/ob mice. Its impact on body weight, food intake, and lipid profiles could be studied in diet-induced obesity models. These studies would provide critical information on the compound's potential as a treatment for metabolic diseases.

Inflammation and Immunology Models

Inflammation and immunology models are employed to study the effects of a compound on the immune system and inflammatory processes. These models are vital for the development of drugs for autoimmune diseases, inflammatory conditions, and cancer immunotherapy. The potential immunomodulatory and anti-inflammatory effects of this compound could be evaluated in a variety of animal models. For example, its efficacy in treating inflammatory arthritis could be assessed in a collagen-induced arthritis model in mice. Its effects on allergic inflammation could be studied in models of asthma or atopic dermatitis. Furthermore, its impact on immune cell populations and cytokine production could be analyzed in these models to elucidate its mechanism of action.

Cancer Biology Models

The morpholine (B109124) ring is a recognized pharmacophore in medicinal chemistry, and its derivatives have been investigated for a range of therapeutic applications, including oncology. ijprems.com The inclusion of a naphthalene (B1677914) moiety in the structure of this compound suggests a potential for interaction with biological targets relevant to cancer, such as sigma receptors, which are overexpressed in various tumor cell lines. sigmaaldrich.com

While specific in vitro studies for this compound are not extensively documented, research on the closely related compound, N-(2-Morpholinoethyl)-2-(naphthalen-2-yloxy)acetamide, provides significant preliminary data. In a study evaluating its cytotoxic effects on cells derived from cervical cancer (HeLa), this acetamide (B32628) derivative demonstrated notable activity. mdpi.comresearchgate.net

The cytotoxic potential was assessed using a 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay, which measures cell metabolic activity as an indicator of cell viability. HeLa cells were treated with various concentrations of the compound for 24 hours. mdpi.comresearchgate.net The results indicated a dose-dependent cytotoxic effect. mdpi.comresearchgate.net Notably, at a concentration of 3.16 µM/mL, N-(2-Morpholinoethyl)-2-(naphthalen-2-yloxy)acetamide exhibited cytotoxic effects comparable to the established chemotherapeutic agent, cisplatin (B142131), at a concentration of 3.32 µM/mL. mdpi.comresearchgate.net

This finding suggests that the core structure, combining a morpholinoethyl group with a naphthalen-2-yloxy moiety, is a promising scaffold for developing new anticancer agents. Further research is warranted to determine the specific IC50 values of this compound across a broader panel of cancer cell lines, including those from breast (e.g., MCF-7), lung (e.g., A549), and neuroblastoma (e.g., SHSY-5Y), against which other morpholine-substituted quinazoline (B50416) derivatives have shown efficacy. nih.govnih.gov

Table 1: Cytotoxic Effects of N-(2-Morpholinoethyl)-2-(naphthalen-2-yloxy)acetamide on HeLa Cells

Compound Concentration (µM/mL) Effect Reference
N-(2-Morpholinoethyl)-2-(naphthalen-2-yloxy)acetamide 3.16 Cytotoxic effects similar to cisplatin (3.32 µM/mL) mdpi.comresearchgate.net
N-(2-Morpholinoethyl)-2-(naphthalen-2-yloxy)acetamide 1.77 Dose-dependent cytotoxicity mdpi.comresearchgate.net
N-(2-Morpholinoethyl)-2-(naphthalen-2-yloxy)acetamide 1.00 Dose-dependent cytotoxicity mdpi.comresearchgate.net
N-(2-Morpholinoethyl)-2-(naphthalen-2-yloxy)acetamide 0.31 Dose-dependent cytotoxicity mdpi.comresearchgate.net

This table is interactive. You can sort and filter the data.

It is hypothesized that the mechanism of action for such compounds may involve the induction of apoptosis. Mechanistic studies on other cytotoxic morpholine derivatives have shown that they can arrest the cell cycle, for instance in the G1 phase, leading to programmed cell death. nih.govnih.gov The potential for this compound to act as a sigma receptor ligand is also a key area for future investigation, as sigma-2 receptor agonists have been shown to induce apoptosis in cancer cells. sigmaaldrich.com

As of the current literature, there are no specific in vivo studies published for this compound in animal cancer models. The development of such studies would be a logical next step following comprehensive in vitro characterization. Xenograft models, where human tumor cells are implanted into immunocompromised mice, would be a standard approach to evaluate the in vivo efficacy of this compound. ijprems.com Such studies would aim to determine the tumor growth inhibition potential, as well as the pharmacokinetic and pharmacodynamic profiles of the molecule in a living system.

Advanced Imaging Techniques in Preclinical Models

Advanced imaging techniques are indispensable tools in preclinical cancer research for non-invasively visualizing and quantifying biological processes at the molecular and cellular levels. While there is no direct evidence of this compound being used as an imaging agent, its chemical structure suggests potential for adaptation into a molecular imaging probe, particularly for Positron Emission Tomography (PET).

PET imaging relies on the detection of radiation from positron-emitting radionuclides that are incorporated into a biologically active molecule (a radiotracer). nih.gov Given the affinity of many morpholine-containing ligands for sigma receptors, which are often overexpressed in tumors, a radiolabeled version of this compound could serve as a valuable tool for cancer diagnosis and staging. sigmaaldrich.com

The development of a PET tracer based on this scaffold would involve radiolabeling with a positron-emitting isotope, such as Fluorine-18 (¹⁸F) or Carbon-11 (¹¹C). nih.gov The resulting radiotracer could then be used in preclinical PET imaging studies in animal models of cancer to:

Visualize Tumor Proliferation: The uptake of the radiotracer could correlate with the expression of its target (e.g., sigma receptors), providing an indirect measure of tumor proliferation. upenn.edu

Assess Target Engagement: PET imaging can be used to confirm that a therapeutic agent is reaching and binding to its intended target in vivo.

Monitor Treatment Response: Changes in radiotracer uptake over the course of a therapeutic intervention can provide an early indication of treatment efficacy.

Furthermore, the morpholine moiety has been incorporated into nanoparticles for photodynamic therapy, which also have imaging capabilities, such as two-photon fluorescence imaging. frontiersin.org This highlights the versatility of the morpholine scaffold in the development of theranostic agents, which combine therapeutic and diagnostic functions. The development of radiolabeled nanoparticles or multimodal imaging probes incorporating the this compound structure could be a promising avenue for future research. researchgate.net

Future Research Directions and Translational Potential Academic Perspectives

Identification of Novel Research Avenues for 4-[2-(Naphthalen-2-yloxy)ethyl]morpholine

The established affinity of related structures for sigma receptors opens immediate and compelling avenues for future investigation. Sigma receptors, particularly the σ1 and σ2 subtypes, are implicated in a host of pathological conditions, suggesting a broad therapeutic landscape for ligands like this compound.

Neurodegenerative and Psychiatric Disorders: The σ1 receptor is a chaperone protein at the endoplasmic reticulum-mitochondria interface that regulates calcium signaling and cell survival. mdpi.com Its modulation has shown potential in models of neurodegenerative diseases such as Alzheimer's and Parkinson's disease, as well as in psychiatric conditions like depression and anxiety. nih.govnih.gov Future research could focus on elucidating the precise mechanism by which this compound and its analogues modulate σ1 receptor activity and their subsequent neuroprotective or antidepressant effects. mdpi.com The morpholine (B109124) ring, known for improving brain permeability and providing a favorable pharmacokinetic profile, makes this compound a strong candidate for central nervous system (CNS) drug discovery. nih.govacs.orgresearchgate.net

Oncology: Both σ1 and σ2 receptors are overexpressed in various cancer cell lines and are associated with tumor cell proliferation, survival, and metastasis. acs.orgacs.org The σ2 receptor, in particular, is considered a biomarker for proliferating tumor cells. acs.org This presents a significant opportunity to investigate this compound as a potential anti-cancer agent or as a scaffold for developing tumor-specific diagnostic tools, such as PET imaging ligands. acs.orgacs.org Research should aim to define the selectivity profile of this compound for σ1 versus σ2 receptors and explore its cytotoxic effects in different cancer models. nih.govacs.org

Infectious Diseases: Recent studies have unexpectedly linked sigma receptors to the life cycle of viruses like SARS-CoV-2. nih.govmdpi.com Sigma receptor ligands may interfere with the formation of the viral replication complex within the host's endoplasmic reticulum. mdpi.com This opens up an entirely new research domain for this compound as a potential host-targeted antiviral agent, with possible broad-spectrum activity against various coronaviruses or other viruses that exploit similar host pathways. mdpi.com

A summary of potential research avenues is presented in the table below.

Table 1: Novel Research Avenues
Research Area Biological Target(s) Rationale & Potential Application
Neuroscience Sigma-1 Receptor (σ1R) Investigate neuroprotective effects for Alzheimer's, Parkinson's, and antidepressant properties. mdpi.comnih.govnih.gov
Oncology Sigma-1 (σ1R) & Sigma-2 (σ2R) Receptors Explore as an antiproliferative agent in cancers with high σR expression; develop for tumor imaging. acs.orgacs.org
Virology Sigma-1 (σ1R) & Sigma-2 (σ2R) Receptors Study as a host-targeted antiviral, potentially inhibiting viral replication complex formation. mdpi.com
Pain Management Sigma-1 Receptor (σ1R) Evaluate modulation of opioid analgesia and potential for developing non-addictive pain therapeutics. nih.gov

Potential for Derivatization Towards Chemically Diverse Scaffolds

The chemical structure of this compound is highly amenable to synthetic modification, offering extensive possibilities for generating chemically diverse libraries of new compounds. nih.gov Derivatization can be systematically applied to its three main components: the naphthalene (B1677914) ring, the ethyl linker, and the morpholine moiety.

Naphthalene Moiety Modifications: The naphthalene ring system can be substituted at various positions to modulate lipophilicity, electronic properties, and steric bulk. Introducing electron-donating or electron-withdrawing groups can fine-tune binding affinity and selectivity for specific biological targets. Furthermore, bioisosteric replacement of the naphthalene ring with other aromatic or heteroaromatic systems could lead to novel scaffolds with distinct pharmacological profiles. nih.gov

Linker Modification: The two-carbon ethyl linker connecting the naphthalene and morpholine rings can be altered in length, rigidity, and composition. mdpi.com Introducing conformational constraints, such as incorporating it into a ring system or introducing double or triple bonds, could lock the molecule into a bioactive conformation, potentially increasing potency and selectivity.

Morpholine Ring Derivatization: The morpholine ring itself is a privileged structure in medicinal chemistry, often improving the pharmacokinetic properties of a molecule. nih.govresearchgate.net The generation of more complex, C-functionalized morpholine derivatives remains an underexplored area. nih.gov Synthesizing analogues with substitutions on the morpholine ring can further probe the structure-activity relationship (SAR) and optimize drug-like properties. nih.gove3s-conferences.org Diversity-oriented synthesis (DOS) strategies can be employed to create collections of skeletally distinct morpholine-containing scaffolds. researchgate.net

Table 2: Derivatization Strategies

Molecular Component Modification Strategy Desired Outcome
Naphthalene Ring Substitution (e.g., with halogens, methoxy (B1213986) groups); Bioisosteric replacement (e.g., with quinoline, indole). nih.govmdpi.com Modulate binding affinity, selectivity, and pharmacokinetic properties.
Ethyl Linker Varying length (e.g., propyl, butyl); Introducing rigidity (e.g., double bonds, cyclization). mdpi.com Optimize spatial orientation of pharmacophores and enhance receptor fit.
Morpholine Moiety C-functionalization (e.g., methyl, hydroxyl groups); N-oxide formation. nih.gov Improve solubility, metabolic stability, and fine-tune basicity.

Academic Collaboration and Interdisciplinary Research Opportunities

The multifaceted nature of developing a compound like this compound from a research tool into a potential therapeutic necessitates a deeply collaborative and interdisciplinary approach. Breakthroughs in life sciences often arise from the synergy between different fields of expertise. nih.gov

Medicinal Chemistry and Pharmacology: Synthetic chemists can focus on creating derivatives as outlined above, while pharmacologists can perform in vitro and in vivo testing to evaluate their activity, selectivity, and mechanism of action. This iterative cycle of design, synthesis, and testing is fundamental to lead optimization. nih.gov

Computational Chemistry and Structural Biology: Computational experts can perform molecular docking and dynamics simulations to predict how different analogues bind to target proteins, such as the crystal structure of the σ1 receptor. acs.org This can guide the rational design of new compounds, saving time and resources. nih.gov If co-crystal structures can be obtained, they would provide invaluable insight for structure-based drug design.

Chemical Biology and Systems Biology: Chemical biologists can develop probes based on the this compound scaffold to identify novel binding partners and elucidate downstream signaling pathways. This helps to understand the compound's full biological impact beyond its primary target.

Translational and Clinical Science: Collaboration with clinicians is crucial for understanding the pathological context and ensuring that the research is directed toward addressing unmet medical needs. They can provide patient-derived tissues or cells for testing and offer insights into the design of future clinical trials.

Successful research in this area will likely involve teams composed of researchers from chemistry, biology, pharmacology, and computational science departments, fostering an environment where diverse perspectives accelerate innovation. nih.gov

Ethical Considerations in Chemical Biology Research Involving Analogues

The synthesis and study of novel bioactive compounds carry inherent ethical responsibilities. nih.gov As research progresses on this compound and its derivatives, the academic community must proactively address several key ethical considerations.

Responsible Innovation and Dual-Use Potential: Researchers have a responsibility to consider the potential applications of the molecules they create. While the primary goal is therapeutic development, the potential for misuse or unintended negative consequences must be acknowledged. This is particularly relevant for CNS-active compounds that could have psychoactive effects.

Transparency and Data Integrity: All research findings, including both positive and negative results, should be reported accurately and transparently. This ensures that the scientific record is complete and prevents other researchers from pursuing unproductive avenues. Rigorous characterization of all new compounds is essential to ensure the reproducibility of biological data. nih.gov

Environmental Impact: The development of synthetic routes for new compounds should incorporate principles of "Green Chemistry" to minimize environmental impact. nih.gov This includes using less hazardous solvents, reducing waste, and improving energy efficiency.

Long-Term Societal Impact: As research moves from the laboratory toward potential applications, broader societal implications must be considered. fiveable.me This includes questions of equitable access to any resulting therapies and engaging with the public to foster trust and understanding of the research. fiveable.me Adherence to established regulatory frameworks and ethical guidelines is paramount to ensure that scientific advancement is balanced with public safety and well-being. fiveable.me

Q & A

Q. What are the standard synthetic routes for 4-[2-(Naphthalen-2-yloxy)ethyl]morpholine, and how can reaction efficiency be optimized?

The synthesis typically involves coupling a naphthol derivative with a morpholine-containing alkylating agent. A general procedure includes:

  • Alkylation : React 2-naphthol with propargyl bromide in DMF using K₂CO₃ as a base to form an intermediate, followed by morpholine introduction via nucleophilic substitution .
  • Optimization : Monitor reaction progress via TLC (n-hexane:ethyl acetate, 9:1) and adjust parameters like solvent polarity (e.g., DMF vs. THF), temperature (room temp. vs. reflux), and stoichiometry to improve yields .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

  • NMR : ¹H/¹³C NMR identifies protons and carbons in the naphthalene and morpholine moieties. Aromatic protons appear at δ 6.8–8.2 ppm, while morpholine protons resonate at δ 3.5–4.0 ppm .
  • X-ray Crystallography : Resolves absolute configuration and intermolecular interactions (e.g., hydrogen bonding) with R-factors < 0.05 .
  • Mass Spectrometry : Confirms molecular weight (e.g., ESI-MS m/z calculated for C₁₆H₁₉NO₂: 265.3) .

Q. How should this compound be stored to ensure stability?

Store in airtight containers at 1–4°C, away from oxidizing agents and moisture. Use amber glass to prevent photodegradation, as morpholine derivatives are sensitive to light and humidity .

Advanced Research Questions

Q. How can computational methods like DFT resolve contradictions in experimental data?

Density Functional Theory (DFT) predicts electronic properties (e.g., HOMO-LUMO gaps) and validates experimental findings:

  • Compare calculated IR spectra with experimental data to confirm functional groups.
  • Analyze Mulliken charges to explain regioselectivity in alkylation reactions .

Q. What strategies mitigate side reactions during multi-step synthesis?

  • Protection/Deprotection : Temporarily block reactive sites (e.g., hydroxyl groups in naphthol) using tert-butyldimethylsilyl (TBS) ethers .
  • Catalysis : Employ palladium catalysts for selective cross-coupling to reduce byproducts .
  • In-line Monitoring : Use FTIR or HPLC to detect intermediates and adjust reaction conditions in real-time .

Q. How are crystallographic data discrepancies resolved in structural studies?

  • Data Redundancy : Collect multiple datasets to average out errors.
  • Refinement Parameters : Adjust thermal displacement parameters (Ueq) and occupancy rates for disordered atoms. Validate with R₁/wR₂ ratios < 0.1 .

Q. How does structural modification influence biological activity in drug design?

  • SAR Studies : Replace the naphthalene ring with substituted aromatics (e.g., 4-chlorophenyl) to assess binding affinity changes.
  • Docking Simulations : Model interactions with target proteins (e.g., kinases) to identify critical hydrogen bonds or π-π stacking .

Q. What analytical workflows address conflicting spectral interpretations?

  • 2D NMR : Use HSQC and HMBC to resolve overlapping signals in crowded regions (e.g., δ 3.5–4.5 ppm for morpholine protons) .
  • Cross-Validation : Compare IR and Raman spectra to confirm functional group assignments .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.